molecular formula C11H9NO3 B8212064 4-Methoxyquinoline-8-carboxylic acid

4-Methoxyquinoline-8-carboxylic acid

Cat. No.: B8212064
M. Wt: 203.19 g/mol
InChI Key: VNQCZUGNIBBIHL-UHFFFAOYSA-N
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Description

4-Methoxyquinoline-8-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 g/mol It is characterized by a quinoline core structure substituted with a methoxy group at the 4-position and a carboxylic acid group at the 8-position

Chemical Reactions Analysis

4-Methoxyquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 3. .

Major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

4-Methoxyquinoline-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxyquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is particularly relevant in the development of antibacterial agents. Additionally, the compound’s ability to interact with various biological pathways makes it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

4-Methoxyquinoline-8-carboxylic acid can be compared with other quinoline derivatives, such as:

    Quinoline-8-carboxylic acid: Lacks the methoxy group at the 4-position, which may affect its biological activity and chemical reactivity.

    4-Hydroxyquinoline-8-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding interactions and solubility properties.

    4-Chloroquinoline-8-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methoxyquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-5-6-12-10-7(9)3-2-4-8(10)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQCZUGNIBBIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C(C2=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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